

An In-depth Technical Guide to 3-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

	3-(N,O-
Compound Name:	<i>Dimethylhydroxylaminocarbonyl)p</i>
	<i>henylboronic acid</i>

Cat. No.: B1308162

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid is a specialized organic compound that holds significant potential in the realms of organic synthesis and medicinal chemistry. As a derivative of phenylboronic acid, it combines the versatile reactivity of the boronic acid moiety with the unique properties of a Weinreb amide. This dual functionality makes it a valuable building block for the synthesis of complex molecules, particularly in the development of novel therapeutic agents.

The boronic acid group is well-established for its utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.^[1] Furthermore, the ability of boronic acids to reversibly interact with diols makes them attractive for applications in chemical sensing and drug delivery.^[2] The presence of the N,O-dimethylhydroxylaminocarbonyl group, commonly known as a Weinreb amide, provides a stable and selectively reactive handle for the introduction of various carbon nucleophiles to form ketones, a fundamental transformation in the synthesis of many biologically active compounds.^{[3][4]}

This technical guide provides a comprehensive overview of the structure, properties, and potential applications of **3-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid**, with a focus on its synthesis and utility in contemporary research and drug development.

Chemical Structure and Properties

The chemical structure of **3-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid** is characterized by a phenyl ring substituted with a boronic acid group (-B(OH)₂) at the 1-position and an N,O-dimethylhydroxylaminocarbonyl group (-C(=O)N(CH₃)OCH₃) at the 3-position.

Systematic Name: [3-[methoxy(methyl)carbamoyl]phenyl]boronic acid[5] CAS Number: 723281-57-0[5][6] Molecular Formula: C₉H₁₂BNO₄[5][6] Molecular Weight: 209.01 g/mol [5][6]

Physicochemical Data

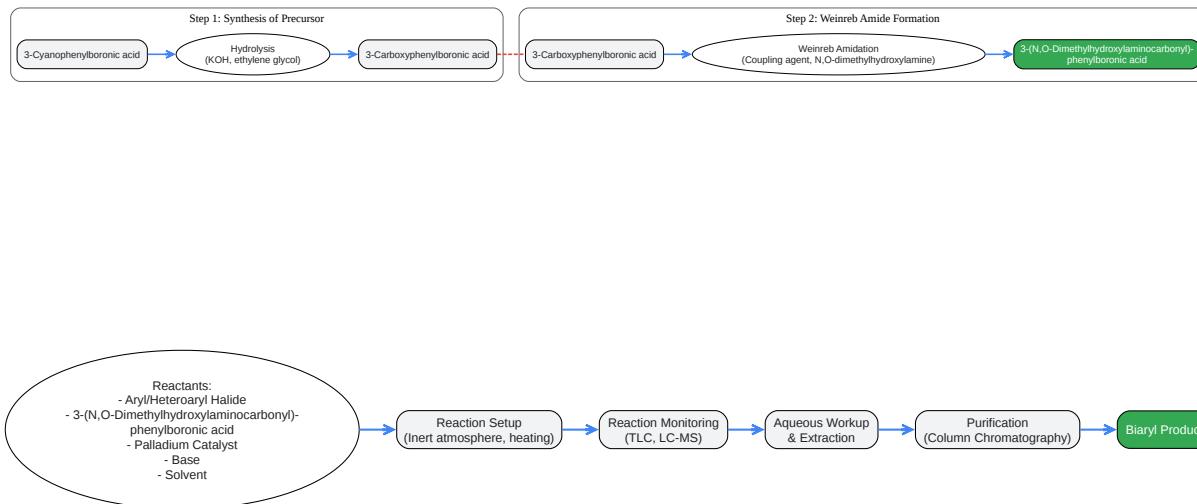
While comprehensive experimental data for **3-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid** is not extensively available in the public domain, the following table summarizes key computed and available physical properties.

Property	Value	Reference(s)
Melting Point	66-70°C	[7]
Boiling Point	453.9°C at 760 mmHg (Predicted)	[5]
Density	1.25 g/cm ³ (Predicted)	[5]
Hydrogen Bond Donor Count	2	[7]
Hydrogen Bond Acceptor Count	4	[7]
Rotatable Bond Count	3	[7]
Topological Polar Surface Area	70 Å ²	[7]
Canonical SMILES	B(C1=CC(=CC=C1)C(=O)N(C)OC)(O)O	[5]
InChI Key	IYZAWDLXZOCCSB-UHFFFAOYSA-N	[5]

Synthesis

The synthesis of **3-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid** can be logically approached through a two-step process starting from the commercially available 3-carboxyphenylboronic acid. The first step involves the synthesis of the carboxylic acid precursor, followed by its conversion to the corresponding Weinreb amide.

Logical Synthesis Workflow

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- To cite this document: BenchChem. [An In-depth Technical Guide to 3-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic Acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1308162#3-n-o-dimethylhydroxylaminocarbonyl-phenylboronic-acid-structure>

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